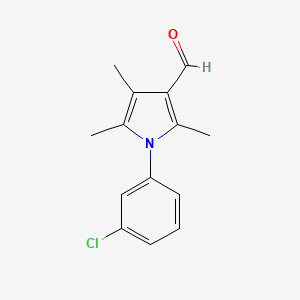
1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)piperazine (mCPP) is a piperazine derivative and is the major metabolite of Trazodone, Nefazodone, and Etoperidone . mCPP has stimulant and hallucinogenic properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of mCPP include a melting point of 210-214 °C (dec.) (lit.), density of 1,193g/cm, refractive index of 1,598-1,600, and flash point of 9℃ . It’s soluble in methanol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound "1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde" belongs to a class of chemicals that includes pyrroles, which are heterocyclic aromatic organic compounds. Research has shown that pyrroles can undergo various chemical transformations, providing a wide range of applications in organic synthesis.
Chemical Transformations
Research demonstrates the versatility of pyrrole derivatives in chemical reactions. For example, a study highlighted the acid-catalyzed ring closures and transformations of 3-aryloxy-4-oxoazetidine-2-carbaldehydes into dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds, showcasing the potential for creating complex heterocyclic structures from simpler pyrrole derivatives (Bertha et al., 1998).
One-Pot Synthesis
A study on the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an efficient catalyst emphasizes the role of pyrrole derivatives in facilitating straightforward and efficient synthesis methods for complex organic compounds (Saeidian et al., 2013).
Applications in Materials Science and Pharmacology
Pyrrole derivatives have found applications in materials science and pharmacology due to their unique properties and biological activities.
Single-Molecule Magnets
The use of pyrrole derivatives in the synthesis of high nuclearity barrel-like single molecule magnets showcases the potential of these compounds in the development of new materials with significant applications in data storage and quantum computing (Giannopoulos et al., 2014).
Antimicrobial Evaluation
Novel thiohydrazonates and pyrazolo[3,4-b]pyridines derived from pyrrole carbaldehydes have been evaluated for their antimicrobial activities, indicating the role of pyrrole derivatives in the development of new antimicrobial agents (Mekky & Sanad, 2019).
Wirkmechanismus
Safety and Hazards
mCPP may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-10(2)16(11(3)14(9)8-17)13-6-4-5-12(15)7-13/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUABYSDZMOGBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

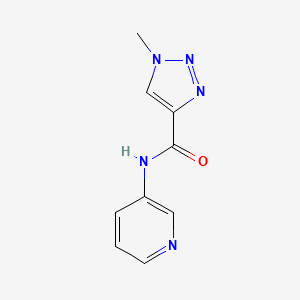

![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)
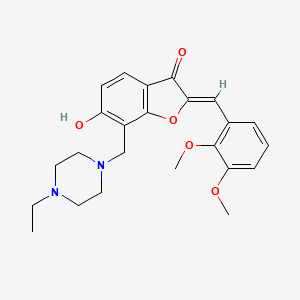



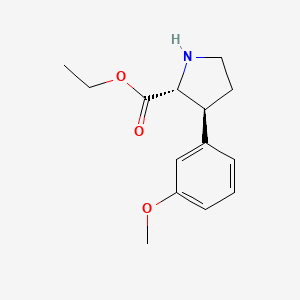
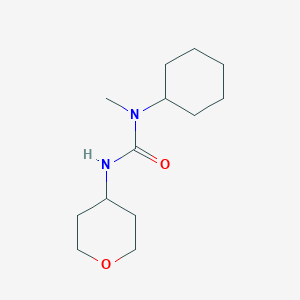
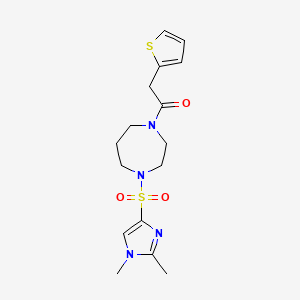
![1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine](/img/structure/B2712613.png)
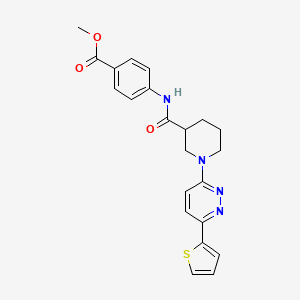
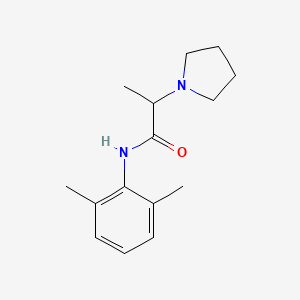
![N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712616.png)